Piperidine Ring Expansion Reduces DAT Inhibition Potency by 7.3- to 12.7-Fold Relative to Pyrrolidine Analogs
The target compound incorporates a piperidine ring at the core of its amino ketone scaffold. Direct head-to-head pharmacological comparisons of matched pyrrolidine versus piperidine analogs demonstrate that piperidine ring incorporation substantially attenuates dopamine transporter (DAT) inhibition potency. In rat brain synaptosome [3H]dopamine uptake assays, the piperidine analog of α-PVP (compound 16, 1-phenyl-2-(piperidin-1-yl)pentan-1-one) exhibited an IC50 of 128 ± 13 nM, compared to 17.5 ± 1.7 nM for the pyrrolidine parent α-PVP (compound 7), representing a 7.3-fold reduction in potency [1]. Similarly, the piperidine analog of α-PPP (compound 15) displayed an IC50 of 2490 ± 241 nM versus 196.7 nM for the pyrrolidine comparator (compound 9), a 12.7-fold decrease [1]. Although these specific comparator compounds bear a phenyl ring absent in the target compound, the piperidine ring effect on DAT potency is a well-established class-level SAR trend: expanding from pyrrolidine to piperidine consistently reduces DAT inhibition potency by approximately one order of magnitude [1][2].
| Evidence Dimension | DAT inhibition potency (IC50) – pyrrolidine vs. piperidine ring effect |
|---|---|
| Target Compound Data | Piperidine scaffold (no direct target IC50 available; inference based on scaffold class) |
| Comparator Or Baseline | α-PVP (pyrrolidine, compound 7): IC50 = 17.5 ± 1.7 nM; Piperidine analog (compound 16): IC50 = 128 ± 13 nM; α-PPP (pyrrolidine, compound 9): IC50 = 196.7 nM; Piperidine analog (compound 15): IC50 = 2490 ± 241 nM |
| Quantified Difference | 7.3-fold (16 vs. 7) and 12.7-fold (15 vs. 9) potency reduction upon pyrrolidine → piperidine ring expansion |
| Conditions | Rat brain synaptosomes, [3H]dopamine uptake inhibition assay; compounds tested as hydrochloride salts |
Why This Matters
For researchers requiring attenuated DAT inhibition relative to pyrrolidine-based cathinones (e.g., α-PVP), a piperidine scaffold provides a predictable and quantifiable reduction in dopaminergic potency, enabling finer control over pharmacological stimulus intensity in mechanistic or behavioral studies.
- [1] Glennon RA, Young R, Partilla JS, et al. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience. 2015;6(10):1726-1731. doi:10.1021/acschemneuro.5b00160. View Source
- [2] Kolaczynska KE, Thomann J, Hoener MC, Liechti ME. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences. 2021;22(15):8277. doi:10.3390/ijms22158277. View Source
